molecular formula C11H9ClN2S B7445569 4-(1-Chlorocyclopropyl)-2-pyridin-4-yl-1,3-thiazole

4-(1-Chlorocyclopropyl)-2-pyridin-4-yl-1,3-thiazole

Cat. No.: B7445569
M. Wt: 236.72 g/mol
InChI Key: SJVJJRXTILJTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Chlorocyclopropyl)-2-pyridin-4-yl-1,3-thiazole is a heterocyclic compound that features a unique combination of a chlorocyclopropyl group, a pyridine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Chlorocyclopropyl)-2-pyridin-4-yl-1,3-thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-chlorocyclopropyl ketone with 2-aminopyridine and a thioamide under reflux conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated to promote cyclization, leading to the formation of the desired thiazole ring .

Industrial Production Methods

For industrial-scale production, continuous flow synthesis methods are often employed to enhance yield and efficiency. These methods involve the use of automated systems that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This approach minimizes the formation of by-products and ensures a high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Chlorocyclopropyl)-2-pyridin-4-yl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of advanced materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(1-Chlorocyclopropyl)-2-pyridin-4-yl-1,3-thiazole involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes involved in cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with DNA replication and repair mechanisms, inducing apoptosis. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Chlorocyclopropyl)-2-pyridin-4-yl-1,3-thiazole is unique due to its combination of a pyridine ring and a thiazole ring, which imparts distinct electronic properties and reactivity. This makes it a valuable scaffold for the development of new pharmaceuticals and materials .

Properties

IUPAC Name

4-(1-chlorocyclopropyl)-2-pyridin-4-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c12-11(3-4-11)9-7-15-10(14-9)8-1-5-13-6-2-8/h1-2,5-7H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVJJRXTILJTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CSC(=N2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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